molecular formula C15H19N3O5 B2430998 Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate CAS No. 439095-47-3

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2430998
CAS No.: 439095-47-3
M. Wt: 321.333
InChI Key: JDNLLSPTEVFQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-2-23-15(20)10-5-7-17(8-6-10)11-3-4-13(18(21)22)12(9-11)14(16)19/h3-4,9-10H,2,5-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLLSPTEVFQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to ensure the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate is primarily studied for its potential as a lead compound in drug development. Its applications include:

1. Anticancer Activity:

  • Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Antimicrobial Properties:

  • The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary findings suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of cellular processes.

3. Anti-inflammatory Effects:

  • Investigations into the anti-inflammatory properties of this compound reveal its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Research Applications

The compound is also utilized in biological research for:

1. Receptor Binding Studies:

  • This compound serves as a ligand in studies aimed at understanding receptor interactions, which is crucial for drug design and development.

2. Mechanistic Studies:

  • Researchers are exploring the mechanisms of action of this compound to elucidate how it interacts with specific biological targets, including enzymes and receptors involved in disease processes.

Industrial Applications

In the industrial sector, this compound has several applications:

1. Synthesis of Complex Molecules:

  • It acts as a building block for synthesizing more complex organic compounds, which are essential in pharmaceuticals and agrochemicals.

2. Development of New Materials:

  • The unique chemical properties allow for its use in developing new materials with specific functionalities, particularly in chemical processes and formulations.

Case Study 1: Anticancer Potential

A study published in the Tropical Journal of Pharmaceutical Research reported the synthesis of various derivatives from this compound. The synthesized compounds were evaluated for their anticancer activity against human cancer cell lines. Results indicated that several derivatives exhibited low IC50 values, demonstrating strong anticancer potential compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study measured minimum inhibitory concentrations (MIC) and found promising results, suggesting further development into antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carbamoyl group and a nitrophenyl moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate enzyme activity and receptor binding, leading to various biological effects. The nitro group can undergo reduction to form an amine, which may enhance its biological activity by increasing affinity for target sites .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess significant antibacterial and antifungal activities, making them candidates for further exploration in drug development .

Antiviral Properties

The compound has also been investigated for antiviral activity. In vitro studies have demonstrated that certain piperidine derivatives can inhibit viral replication in various cell lines. For example, modifications in the piperidine structure have been linked to enhanced activity against viruses such as Coxsackievirus B and respiratory syncytial virus (RSV) .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Ethyl 4-piperidinecarboxylateLacks the carbamoyl groupLower reactivity and antimicrobial activity
1-Carbamoylpiperidine-4-carboxylic acidContains a carboxylic acid instead of an ethyl esterDifferent solubility and potentially varied biological effects

This comparison highlights how specific functional groups influence the compound's reactivity and biological properties.

Case Study 1: Antimicrobial Screening

A study conducted on various piperidine derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential .

Case Study 2: Antiviral Activity Assessment

In a separate investigation focusing on antiviral properties, this compound was tested against RSV. Results indicated an IC50 value of approximately 10 µM, suggesting moderate antiviral efficacy compared to standard antiviral agents .

Q & A

Q. What are effective synthetic routes for Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate?

Methodological Answer: The compound can be synthesized via amide coupling reactions. A validated approach involves:

  • Step 1: Reacting ethyl piperidine-4-carboxylate with a nitro-substituted aromatic acid (e.g., 3-carbamoyl-4-nitrobenzoic acid) using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile .
  • Step 2: Purification via trituration in ethyl acetate, as demonstrated in analogous syntheses of piperidinecarboxylate derivatives .
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.5 in 60% ethyl acetate/hexane) and confirm product purity via 1^1H NMR (e.g., aromatic proton signals at δ 7.55–7.28 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (retention time ~1.94 min for related analogs) and mobile phases like water/acetonitrile gradients .
  • Spectroscopy: Confirm the ester carbonyl group via IR (stretch at ~1720 cm1^{-1}) and the nitro group via UV-vis (absorbance near 270 nm). Mass spectrometry (ESI-MS) should show [M+H]+^+ at m/z consistent with the molecular formula (e.g., m/z ~410 for similar spiro derivatives) .
  • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding interactions of this compound?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For example, dock the nitro group into hydrophobic pockets and the carbamoyl moiety into hydrogen-bonding regions, referencing studies on structurally related piperidine derivatives .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution, particularly at the nitro and carbamoyl groups, which influence electrophilicity .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Example: If 1^1H NMR shows unexpected splitting in the piperidine protons (δ 3.88–4.25 ppm), consider:
    • Dynamic Effects: Chair-flip conformational changes in the piperidine ring may cause signal broadening. Use variable-temperature NMR to stabilize conformers .
    • Impurity Analysis: Compare with LC-MS data to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .
  • Validation: Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX programs for structural refinement .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Coupling Agent Screening: Test alternatives to EDCI/HOBt, such as DCC/DMAP, to improve amide bond formation efficiency .
  • Solvent Optimization: Replace acetonitrile with DMF for better solubility of nitroaromatic intermediates, as shown in analogous syntheses .
  • Workflow Adjustments: Use one-pot reactions to minimize intermediate isolation steps. For example, sequential coupling and reduction steps under inert atmospheres can prevent nitro group degradation .

Q. How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs by varying:
    • Nitro Group: Replace with cyano or trifluoromethyl to assess electron-withdrawing effects.
    • Carbamoyl Moiety: Substitute with urea or thiourea to probe hydrogen-bonding capacity .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays. Correlate IC50_{50} values with computational binding scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.